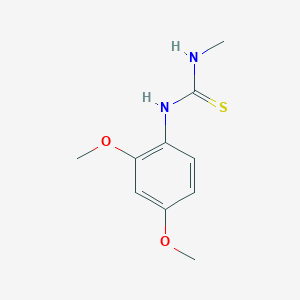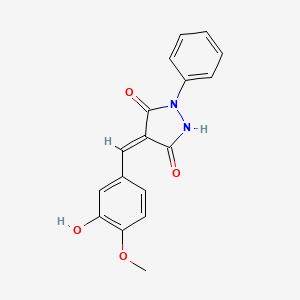
3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide, also known as MTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a thiazole-based derivative that exhibits a range of biochemical and physiological properties that make it an attractive candidate for use in various laboratory experiments. In
作用机制
The mechanism of action of 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide is not fully understood, but it is believed to involve the inhibition of PTPs, which play a key role in the regulation of cellular signaling pathways. By inhibiting PTPs, the compound may disrupt the balance of signaling pathways, leading to the induction of apoptosis in cancer cells. Additionally, the compound's ability to act as a fluorescent probe for ROS may be due to its ability to undergo oxidation and form a fluorescent product.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide exhibits a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of PTPs, and the detection of ROS. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide in lab experiments is its versatility. The compound can be used as a fluorescent probe, an inhibitor of PTPs, and as a potential anticancer agent. Additionally, the compound's antioxidant properties make it a useful tool in the study of oxidative stress-related diseases. However, one of the limitations of using the compound is its relatively low yield in synthesis, which may limit its availability for certain experiments.
未来方向
There are several future directions for the study of 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further investigation into the compound's mechanism of action and its potential as an anticancer agent is warranted. The compound's antioxidant properties also make it a promising candidate for the treatment of oxidative stress-related diseases. Finally, the development of new applications for the compound, such as in the detection of other reactive species, may further expand its potential uses in scientific research.
合成方法
The synthesis of 3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide involves the reaction of 2-aminothiazole and 4-methylphenylacrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate amide which is then dehydrated to form the final product. The yield of the synthesis is typically around 60-70%.
科学研究应用
3-(4-methylphenyl)-N-1,3-thiazol-2-ylacrylamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as an inhibitor of protein tyrosine phosphatases (PTPs). The compound has also been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-10-2-4-11(5-3-10)6-7-12(16)15-13-14-8-9-17-13/h2-9H,1H3,(H,14,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTFEKXLTBIPDW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)

![2-{4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5746800.png)
![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)
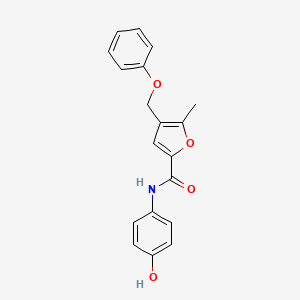
![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)
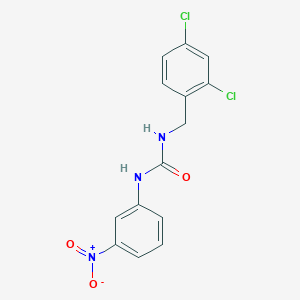
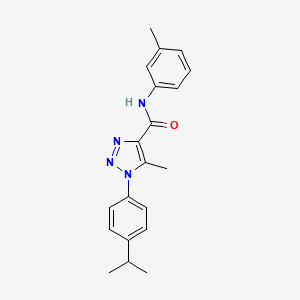
![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)

